2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione
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Overview
Description
2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione is a chemical compound known for its unique structure and properties. It belongs to the class of anthraquinones, which are aromatic organic compounds derived from anthracene. Anthraquinones are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1-hydroxy-3,6-dimethylanthracene-9,10-dione with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or nitrated anthraquinones.
Scientific Research Applications
2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3,6-dimethylanthracene-9,10-dione: Lacks the acetyl group, leading to different chemical properties and reactivity.
2-Acetyl-1-hydroxyanthracene-9,10-dione: Similar structure but without the methyl groups, affecting its biological activity.
Uniqueness
2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione is unique due to the presence of both acetyl and methyl groups, which influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
479482-90-1 |
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Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H14O4/c1-8-4-5-11-12(6-8)16(20)13-7-9(2)14(10(3)19)18(22)15(13)17(11)21/h4-7,22H,1-3H3 |
InChI Key |
YPWNKRLPMLXZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C(=C3O)C(=O)C)C |
Origin of Product |
United States |
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